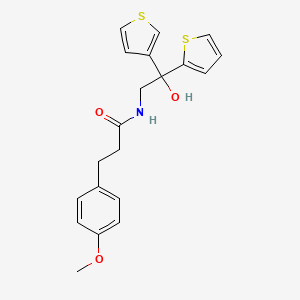

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S2/c1-24-17-7-4-15(5-8-17)6-9-19(22)21-14-20(23,16-10-12-25-13-16)18-3-2-11-26-18/h2-5,7-8,10-13,23H,6,9,14H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDFCORTFOJZAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide, a compound with potential pharmacological applications, has garnered attention for its biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 310.4 g/mol

- CAS Number : 1251577-29-3

These properties indicate that the compound contains multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For example, studies on related thiophene derivatives have shown promising results against viral targets, including reverse transcriptase (RT) inhibition with IC values in the low micromolar range .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. In vitro studies have demonstrated that derivatives with similar scaffolds can induce apoptosis in cancer cell lines. For instance, compounds containing thiophene rings have been shown to increase p53 expression and activate caspase pathways, leading to cell death in MCF-7 breast cancer cells .

Case Studies

- Study on Antiviral Efficacy :

- Anticancer Mechanisms :

Data Tables

| Activity Type | Compound | IC (μM) | Cell Line/Target |

|---|---|---|---|

| Antiviral | Thiophene Derivative 1 | 1.1 | HIV RT (resistant strain) |

| Antiviral | Thiophene Derivative 2 | 2.3 | HIV RT (wild-type) |

| Anticancer | Compound A | 0.65 | MCF-7 (breast cancer) |

| Anticancer | Compound B | 2.41 | MCF-7 (breast cancer) |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide exhibit significant antimicrobial properties. For instance, studies have shown that certain thiophene-based compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL against Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest it may possess cytotoxic properties against various cancer cell lines. Preliminary studies indicate that compounds with similar motifs can selectively induce apoptosis in cancerous cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways relevant to neurodegenerative diseases, such as acetylcholinesterase . This property positions it as a candidate for further exploration in the treatment of conditions like Alzheimer's disease.

Materials Science Applications

The unique structural properties of this compound enable its use in materials science, particularly in the development of organic semiconductors and photovoltaic devices. Thiophene derivatives are known for their electrical conductivity and stability, making them suitable for applications in organic electronics .

Environmental Science Applications

In environmental science, compounds containing thiophene rings have been studied for their potential as pollutants' degradation agents. Their ability to interact with various environmental contaminants can be harnessed for bioremediation efforts . The compound's hydroxyl group may enhance its solubility and reactivity in aqueous environments, facilitating the breakdown of harmful substances.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiophene derivatives demonstrated that modifications to the thiophene ring could significantly enhance antimicrobial activity. The study found that introducing electron-withdrawing groups improved the efficacy against Staphylococcus aureus .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of similar compounds on human cancer cell lines. Results indicated that certain modifications increased selectivity towards cancer cells while reducing toxicity to normal cells .

Preparation Methods

Retrosynthetic Analysis

The target compound can be deconstructed into two primary fragments:

- Amine component : 2-Amino-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethanol.

- Acid component : 3-(4-Methoxyphenyl)propanoic acid.

Coupling these fragments via amide bond formation constitutes the final step. Alternative pathways involve multi-component reactions or sequential functionalization of a central scaffold.

Synthetic Routes

Stepwise Assembly via Amide Coupling

Synthesis of 3-(4-Methoxyphenyl)propanoic Acid

Friedel-Crafts Acylation :

Anisole (4-methoxyphenyl ether) undergoes acylation with propionyl chloride in the presence of AlCl₃ to yield 3-(4-methoxyphenyl)propanoyl chloride, followed by hydrolysis to the free acid.

$$

\text{Anisole} + \text{CH}2\text{CH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{3-(4-Methoxyphenyl)propanoyl chloride} \xrightarrow{\text{H}2\text{O}} \text{3-(4-Methoxyphenyl)propanoic acid}

$$

Yield : 78–85% after recrystallization.

Synthesis of 2-Amino-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethanol

Nucleophilic Addition :

2-Thiophenecarboxaldehyde and 3-thiophenecarboxaldehyde are condensed with nitromethane in a Henry reaction, followed by reduction of the nitro group to an amine:

$$

\text{2-Thiophenecarboxaldehyde} + \text{3-Thiophenecarboxaldehyde} + \text{CH}3\text{NO}2 \xrightarrow{\text{Base}} \text{2-Nitro-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethanol} \xrightarrow{\text{LiAlH}_4} \text{2-Amino-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethanol}

$$

Chiral Resolution :

Enantiomeric purity is achieved via diastereomeric salt formation with (R)-(−)-mandelic acid.

Amide Bond Formation

Activation and Coupling :

The acid is converted to an acid chloride using oxalyl chloride, then coupled with the amine under Schotten-Baumann conditions:

$$

\text{3-(4-Methoxyphenyl)propanoic acid} \xrightarrow{\text{(COCl)}_2} \text{Acid chloride} + \text{2-Amino-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethanol} \xrightarrow{\text{NaOH}} \text{Target compound}

$$

Catalysts :

Triethylamine or DMAP improves yield (92–95%).

One-Pot Multi-Component Reaction

Mitsunobu Reaction :

A convergent approach combines 3-(4-methoxyphenyl)propanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine with a pre-formed thiophene-derived amine:

$$

\text{3-(4-Methoxyphenyl)propanol} + \text{Amine} \xrightarrow{\text{DEAD, PPh}_3} \text{N-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide}

$$

Advantages :

Optimization and Reaction Conditions

Analytical Characterization

Challenges and Solutions

Steric Hindrance

Issue : Bulky thiophene groups impede amine nucleophilicity.

Solution : Use of HATU and HOAt enhances coupling efficiency.

Regioselectivity in Thiophene Functionalization

Issue : Competitive substitution at thiophene C-2 vs. C-5.

Solution : Directed ortho-metalation with LDA ensures C-2 selectivity.

Q & A

Basic: What multi-step synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves:

Thiophene functionalization : Introduce thiophene moieties via nucleophilic substitution or coupling reactions, ensuring regioselectivity by controlling reaction temperature (40–60°C) and solvent polarity (e.g., DMF or THF) .

Hydroxyethyl group formation : Use Grignard reagents or epoxide ring-opening under alkaline conditions, monitored via thin-layer chromatography (TLC) .

Amidation : Couple the intermediate with 3-(4-methoxyphenyl)propanamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .

Optimization : Adjust catalyst loading (e.g., Pd for cross-coupling), solvent choice (polar aprotic for solubility), and reaction time (12–24 hr) to achieve >90% purity .

Basic: Which spectroscopic and crystallographic methods validate the compound’s structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon backbone; key signals include thiophene protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8 ppm) .

- Infrared Spectroscopy (IR) : Detect amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ matching theoretical mass (±1 ppm) .

- X-ray Crystallography : Use SHELXL for refinement; analyze bond angles/distances to confirm stereochemistry .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

Answer:

- Electron Density Analysis : Apply the Colle-Salvetti correlation-energy formula to map electron density distribution, identifying nucleophilic (thiophene sulfur) and electrophilic (amide carbonyl) sites .

- Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer potential. For example, thiophene rings contribute to HOMO localization, enhancing aromatic interactions .

- Solvent Effects : Use gradient expansions in DFT to model solvation energies, optimizing reaction pathways in polar solvents .

Advanced: How to resolve contradictions in biological activity data (e.g., COX-II inhibition)?

Answer:

- Orthogonal Assays : Cross-validate using fluorescence polarization (binding affinity) and enzyme kinetics (IC₅₀ measurements) .

- Purity Verification : Employ HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting activity .

- Molecular Docking : Use AutoDock Vina to simulate binding modes with COX-II (PDB: 1CX2). Compare results with mutagenesis data to identify critical residues (e.g., Arg120, Tyr355) .

Advanced: How do thiophene rings influence pharmacokinetics, and what models assess metabolic stability?

Answer:

- Lipophilicity : Thiophene’s π-electron system increases logP, enhancing membrane permeability (measured via PAMPA assay) .

- Metabolic Stability : Use human liver microsomes (HLM) : Incubate with NADPH (37°C, pH 7.4) and quantify parent compound via LC-MS/MS. Half-life >60 min suggests favorable stability .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Basic: What storage conditions and analytical methods ensure compound stability?

Answer:

- Storage : -20°C under argon, shielded from light (thiophene/amide groups are light-sensitive) .

- Degradation Monitoring :

- HPLC : Track degradation peaks (e.g., hydrolyzed amide) with a C18 column .

- TLC : Use silica gel plates (ethyl acetate/hexane, 1:1) to detect byproducts .

Advanced: How to elucidate reaction mechanisms (e.g., hydroxyethyl-thiophene linkage formation)?

Answer:

- Isotope Labeling : Introduce ¹⁸O in hydroxyl groups to track oxygen sources via MS .

- Intermediate Trapping : Quench reactions at 30-min intervals; isolate intermediates (e.g., epoxide) via flash chromatography .

- DFT Transition-State Analysis : Model energy barriers for nucleophilic attack on epoxide, optimizing leaving-group activation .

Basic: Design principles for SAR studies to optimize pharmacological profiles?

Answer:

- Core Modifications : Replace thiophene with furan (less electron-rich) to reduce off-target binding .

- Substituent Effects : Vary methoxy position (para vs. meta) to assess COX-II selectivity .

- Bioassays : Use HTRF-based kinase panels to screen for off-target effects (e.g., EGFR inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.